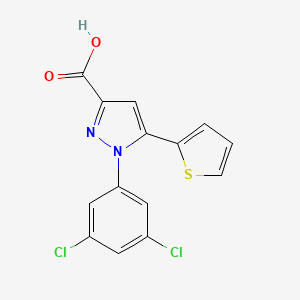

1-(3,5-dichlorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid

Description

Molecular Formula: C₁₄H₈Cl₂N₂O₂S

Structural Features:

- A pyrazole core substituted at position 1 with a 3,5-dichlorophenyl group and at position 5 with a thiophen-2-yl group.

- Key Identifiers:

- SMILES:

C1=CSC(=C1)C2=CC(=NN2C3=CC(=CC(=C3)Cl)Cl)C(=O)O - InChIKey:

OCMYLDIORBKQFT-UHFFFAOYSA-N

This compound’s structure is characterized by its dual aromatic systems (dichlorophenyl and thiophene) and polar carboxylic acid group, making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O2S/c15-8-4-9(16)6-10(5-8)18-12(13-2-1-3-21-13)7-11(17-18)14(19)20/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMYLDIORBKQFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NN2C3=CC(=CC(=C3)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dichlorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the dichlorophenyl group: This step involves the use of a chlorinated benzene derivative, such as 3,5-dichlorobenzoyl chloride, which reacts with the pyrazole intermediate in the presence of a base like triethylamine.

Attachment of the thiophenyl group: The thiophenyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophenyl boronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dichlorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or borane.

Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, borane, tetrahydrofuran as solvent.

Substitution: Amines, thiols, dimethylformamide as solvent, elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, aldehydes.

Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

1-(3,5-dichlorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may act by:

Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate access.

Modulating receptors: Interacting with cell surface or intracellular receptors to alter signal transduction pathways.

Disrupting cellular processes: Interfering with critical cellular functions, leading to cell death or altered cellular activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Derivatives

Compound A : 1-(3-Chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic Acid

- Molecular Formula : C₁₄H₉ClN₂O₃

- Key Differences: Substituents: Monochlorophenyl (vs. dichlorophenyl) and furan (vs. thiophene). Molecular Weight: 288.69 g/mol (vs. 339.20 g/mol for the target compound) . Impact:

- Reduced lipophilicity due to fewer chlorine atoms.

- Furan’s oxygen atom introduces weaker electron-withdrawing effects compared to thiophene’s sulfur, altering electronic properties .

Compound B : 5-(2-Pyridinyl)-1H-pyrazole-3-carboxylic Acid

- Key Differences :

- Substituents : Pyridine ring (vs. thiophene) and lack of halogens.

- Impact :

Compound C : [5-(3,5-Dimethyl-pyrazole-1-carbonyl)-3-methyl-4-phenylthieno[2,3-b]thiophene-2-yl]-(3,5-dimethyl-pyrazol-1-yl)-methanone

- Key Differences: Structure: Extended thienothiophene system with dual pyrazole-carbonyl groups. Impact: Increased molecular rigidity and steric bulk, likely reducing solubility compared to the target compound .

Physicochemical Properties

*Estimated using fragment-based methods. Thiophene and dichlorophenyl groups increase LogP in the target compound compared to furan and monochlorophenyl in Compound A.

Biological Activity

1-(3,5-Dichlorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including its potential applications in pharmacology and agriculture.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a dichlorophenyl group and a thiophene moiety, which contribute to its biological activity. The molecular formula is C12H8Cl2N2O2S, and it exhibits unique physicochemical properties that enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that related pyrazole derivatives demonstrate effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus . The presence of the thiophene ring is believed to enhance the antimicrobial efficacy through improved membrane permeability.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . The anti-inflammatory activity is comparable to standard drugs like dexamethasone, suggesting potential for therapeutic applications in inflammatory diseases.

Antifungal Activity

The antifungal potential of pyrazole derivatives has also been explored. For example, compounds similar to this compound have shown significant activity against pathogenic fungi such as Fusarium graminearum and Botrytis cinerea . The EC50 values reported range from 5.52 to 19.46 µg/mL, indicating promising antifungal efficacy.

Enzyme Inhibition

Some studies have focused on the enzyme inhibitory effects of pyrazole derivatives. Notably, certain compounds have been identified as monoamine oxidase B (MAO-B) inhibitors, which are crucial for managing neurodegenerative disorders . The inhibition of MAO-B can lead to increased levels of neurotransmitters, providing therapeutic benefits in conditions like Parkinson's disease.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of pyrazole derivatives against E. coli and S. aureus. The results indicated that the compound this compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against both strains, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving carrageenan-induced paw edema in rats, the compound was administered at varying doses (10 mg/kg to 50 mg/kg). Results showed a dose-dependent reduction in inflammation, with the highest dose leading to a 70% reduction compared to the control group.

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 1-(3,5-dichlorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis is typically employed. Start with cyclocondensation of hydrazine derivatives with β-ketoesters to form the pyrazole core. For substituent introduction, use Suzuki-Miyaura coupling for the thiophen-2-yl group (Pd catalysts, aryl boronic acids) . Chlorophenyl groups can be introduced via nucleophilic aromatic substitution or pre-functionalized starting materials. Optimize reaction temperature (e.g., 0–5°C for acyl chloride additions ) and solvent (e.g., THF/DMF mixtures for cross-coupling ). Purification via column chromatography or recrystallization ensures high yields.

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodology :

- HPLC : Determine purity (>95%) using reverse-phase C18 columns with UV detection .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., thiophen-2-yl protons at δ 6.8–7.5 ppm, pyrazole protons at δ 7.0–8.0) .

- IR Spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating therapeutic potential?

- Methodology :

- Anticancer Activity : Screen against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) with IC₅₀ calculations .

- Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA .

- Antimicrobial Screening : Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action and structure-activity relationships (SAR)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like COX-2 or kinases. Focus on hydrogen bonding between the carboxylic acid group and active-site residues .

- QSAR Studies : Corporate substituent electronic parameters (Hammett σ) to predict bioactivity trends. For example, electron-withdrawing Cl groups may enhance receptor binding .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodology :

- Assay Standardization : Ensure consistent cell lines (e.g., HT-29 vs. HCT-116 colon cancer models) and compound concentrations .

- Purity Validation : Re-test batches with conflicting results using HPLC-MS to rule out impurities (>98% purity required) .

- Solubility Adjustments : Use DMSO/carboxymethyl cellulose vehicles to improve bioavailability in in vivo models .

Q. What strategies improve stability and shelf-life during storage?

- Methodology :

- Storage Conditions : Keep at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .

- Incompatibility Avoidance : Separate from strong oxidizers (e.g., peroxides) to prevent decomposition into CO₂ and NOₓ .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.